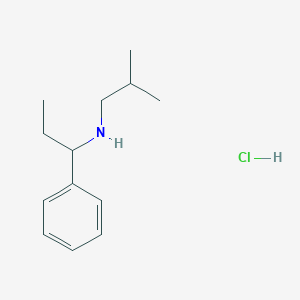

(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride

Description

(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride is a secondary amine hydrochloride derivative characterized by a branched 2-methylpropyl (isobutyl) group and a 1-phenylpropyl substituent. Its molecular formula is inferred as C₁₃H₂₀ClN (based on structural analogs in ).

Properties

IUPAC Name |

2-methyl-N-(1-phenylpropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-4-13(14-10-11(2)3)12-8-6-5-7-9-12;/h5-9,11,13-14H,4,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFIORVUPJRFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NCC(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)(1-phenylpropyl)amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of an amine with an appropriate alkyl halide. For instance, the reaction between isobutylamine and 1-phenyl-1-propanol in the presence of a dehydrating agent can yield the desired product . The reaction conditions typically involve heating the reactants under reflux and using a solvent such as toluene or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into primary or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Amides, nitriles

Reduction: Primary amines, secondary amines

Substitution: Various substituted amines

Scientific Research Applications

Central Nervous System Stimulant

(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride exhibits properties similar to dextroamphetamine, functioning as a central nervous system stimulant. It is primarily used for:

- Attention Deficit Hyperactivity Disorder (ADHD) : The compound enhances focus and attention by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. Its stimulant effects are beneficial in managing ADHD symptoms .

- Obesity Treatment : It has been utilized in weight management protocols due to its appetite-suppressing effects. This application is linked to its sympathomimetic properties, which stimulate the release of norepinephrine, leading to reduced food intake .

Synthesis of Chiral Amines

The compound serves as a precursor in the synthesis of various chiral amines, which are crucial in pharmaceutical chemistry. Recent advancements have highlighted:

- Enantioselective Synthesis : The compound can be used in asymmetric synthesis reactions, yielding high enantiomeric excess. This is particularly relevant for creating pharmaceuticals that require specific stereochemistry for efficacy .

Intermediate in Drug Development

This compound is also an important intermediate in the synthesis of more complex pharmaceutical agents. Its structural characteristics allow it to be modified into various derivatives that exhibit enhanced pharmacological profiles.

Study on Stimulant Effects

A research study published in the Journal of Pharmacology examined the effects of this compound on cognitive performance in individuals diagnosed with ADHD. The findings indicated significant improvements in attention span and task completion rates when administered at therapeutic doses .

Synthesis of Novel Compounds

In a recent publication, researchers demonstrated the use of this compound as a starting material for synthesizing novel psychoactive substances. The study highlighted its versatility in producing compounds with varying pharmacological activities, further emphasizing its role in drug discovery .

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(1-phenylpropyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular responses. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting biochemical processes within cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Isobutyl vs. Pyridinylmethyl : The replacement of phenylpropyl with pyridinylmethyl () increases polarity, likely improving solubility but reducing lipid membrane permeability .

- Cyclobutane vs. Phenylpropyl: Sibutramine’s cyclobutane ring () confers rigidity, influencing serotonin/norepinephrine reuptake inhibition, whereas the phenylpropyl group in the target compound may favor dopamine-related pathways .

Pharmacological and Clinical Relevance

- Dapoxetine HCl : Shares the phenylpropylamine backbone but incorporates a naphthyloxy group, enabling rapid serotonin reuptake inhibition and fast elimination (t₁/₂ ~1.5 hr) . In contrast, the target compound lacks this moiety, suggesting divergent mechanisms.

- Sibutramine HCl : Despite structural dissimilarities, both Sibutramine and the target compound are secondary amines with branched alkyl chains. Sibutramine’s withdrawal due to cardiovascular risks highlights the importance of substituent-specific safety profiles .

- Discontinued Status of Target Compound : indicates discontinuation, possibly due to inferior efficacy/safety compared to analogs like Dapoxetine or Sibutramine.

Physicochemical Data Comparison

| Property | Target Compound | Sibutramine HCl | Dapoxetine HCl |

|---|---|---|---|

| LogP (Predicted) | ~3.2 | 4.5 | 3.8 |

| Water Solubility (mg/mL) | <1 | 0.3 | 10–20 |

| Melting Point (°C) | Not reported | 192–194 | 160–162 |

Notes:

Biological Activity

(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride, a compound belonging to the class of amines, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its impact on various biological systems.

Chemical Structure and Properties

The compound features a branched alkyl group (2-methylpropyl) and a phenyl group attached to a propyl chain. The hydrochloride form enhances its solubility and stability, making it suitable for biological applications. Its structural similarity to phenethylamine suggests potential neuromodulatory effects, particularly on neurotransmitter systems involving dopamine and norepinephrine.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The compound may modulate receptor binding and activity, influencing various biochemical pathways. Notably, it has been shown to affect monoamine oxidase (MAO) activity, which plays a crucial role in the metabolism of neuroactive amines .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and norepinephrine.

- Potential Stimulant Effects : Similar compounds have demonstrated stimulant properties, suggesting that this compound may also exhibit such effects.

- Anxiolytic Properties : Preliminary studies indicate potential anxiolytic effects, warranting further investigation into its therapeutic applications.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Binding Affinity Studies : Quantitative structure-activity relationship (QSAR) models have been employed to predict how structural variations influence biological activity. High-throughput screening methods have also been utilized to evaluate interactions with various biological targets.

- In Vitro Assays : In vitro studies demonstrated that the compound could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a mechanism for its biological activity .

- Toxicology Assessments : Toxicological evaluations indicated that while the compound possesses significant biological activity, it also requires careful consideration regarding its safety profile in therapeutic contexts.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds.

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Neurotransmitter modulation; potential stimulant | Investigated for anxiolytic properties |

| Phenethylamine | Neuromodulatory effects | Naturally occurring; known psychostimulant |

| Amphetamine | Stimulant effects | Well-studied for ADHD treatment |

Q & A

Q. Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-BINOL) during salt formation to separate enantiomers via crystallization .

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric alkylation to directly synthesize the desired enantiomer (e.g., >90% ee with Pd(OAc)2 and chiral phosphine ligands) .

- Continuous Flow Systems : Improve enantioselectivity by controlling reaction kinetics and residence time in microreactors (e.g., 80% yield, 95% ee at 50°C) .

Advanced: How to resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo activity)?

Q. Methodological Answer :

- Receptor Profiling : Use radioligand binding assays (e.g., 5-HT2C receptor, IC50 determination) to confirm target engagement .

- Metabolite Analysis : Perform LC-MS/MS on plasma/tissue samples to identify active metabolites that may contribute to in vivo effects .

- Functional Assays : Compare cAMP accumulation (for GPCRs) or calcium flux assays to distinguish agonism vs. antagonism .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Q. Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) using response surface methodology (RSM) to reduce variability .

- Crystallization Control : Use anti-solvent addition rates and seeding techniques to ensure consistent crystal size/polymorph formation .

Advanced: How to design experiments to elucidate the compound’s mechanism of action using computational tools?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 5-HT2C binding pocket) with software like GROMACS .

- Docking Studies : Use AutoDock Vina to predict binding poses and affinity scores for structure-activity relationship (SAR) refinement .

- Machine Learning : Train models on PubChem/ChEMBL data to predict off-target effects (e.g., hERG inhibition risk) .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles due to amine reactivity and HCl corrosivity .

- Ventilation : Use fume hoods to prevent inhalation of hydrochloride aerosols .

- Spill Management : Neutralize spills with sodium bicarbonate before disposal .

Advanced: How to validate the compound’s stability under experimental conditions?

Q. Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation products via LC-MS .

- Accelerated Stability Studies : Store at 25°C/60% RH for 6 months; monitor purity changes monthly .

- Solid-State NMR : Analyze polymorphic transitions that may affect shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.